molecular formula C10H6O4 B3052956 5,7-Dihydroxy-1,4-naphthalenedione CAS No. 4923-54-0

5,7-Dihydroxy-1,4-naphthalenedione

Cat. No. B3052956
CAS RN: 4923-54-0
M. Wt: 190.15 g/mol
InChI Key: XHFDIOZBTSOOJP-UHFFFAOYSA-N
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Description

5,7-Dihydroxy-1,4-naphthalenedione, also known as Naphthazarin, is a naturally occurring organic compound. It is formally derived from 1,4-naphthoquinone through the replacement of two hydrogen atoms by hydroxyl (OH) groups .


Synthesis Analysis

Naphthazarin can be prepared by condensation of 1,4-dimethoxybenzene with 2,3-dichloromaleic anhydride followed by reductive dechlorination and reoxidation . It can also be obtained by oxidation of 5,8-dihydroxy-1-tetralone with manganese dioxide (MnO2) .


Molecular Structure Analysis

The molecular formula of 5,7-Dihydroxy-1,4-naphthalenedione is C10H6O4. The IUPAC Standard InChI is InChI=1S/C10H6O4/c11-5-1-2-6 (12)10-8 (14)4-3-7 (13)9 (5)10/h1-4,11-12H .


Chemical Reactions Analysis

The compound is highly reactive towards nucleophiles due to the presence of two carbonyl groups. It can undergo various chemical reactions, especially membrane damage and membrane integrity disruption .


Physical And Chemical Properties Analysis

5,7-Dihydroxy-1,4-naphthalenedione is soluble in 1,4-dioxane from which it crystallizes as deep red needles that melt at 228−232 °C . It appears as a yellow to orange crystalline powder.

Mechanism of Action

The compound serves as a defense mechanism against surrounding plants: It can stunt their growth, a process known as allelopathy .

Safety and Hazards

The compound is labeled with the signal word “Warning”. It has several hazard statements including H302 (Toxic if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

5,7-dihydroxynaphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O4/c11-5-3-6-7(12)1-2-8(13)10(6)9(14)4-5/h1-4,11,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFDIOZBTSOOJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C2=C(C1=O)C=C(C=C2O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50345539
Record name 5,7-Dihydroxy-1,4-naphthalenedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dihydroxy-1,4-naphthalenedione

CAS RN

4923-54-0
Record name 5,7-Dihydroxy-1,4-naphthalenedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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